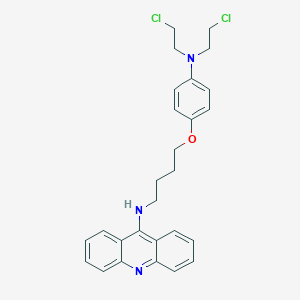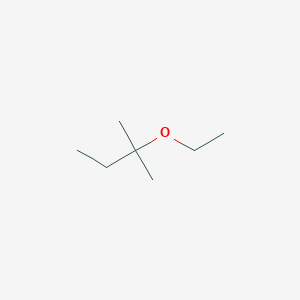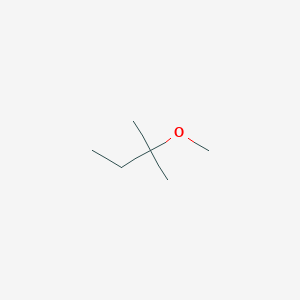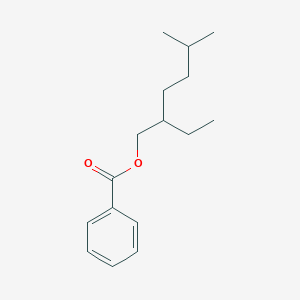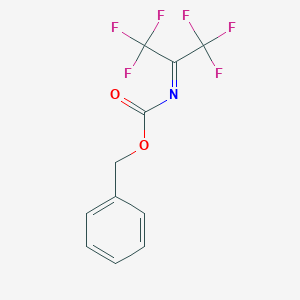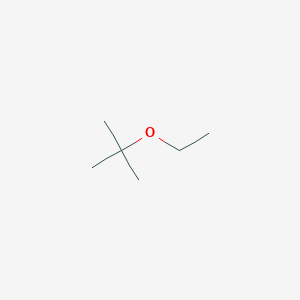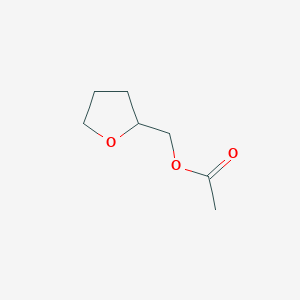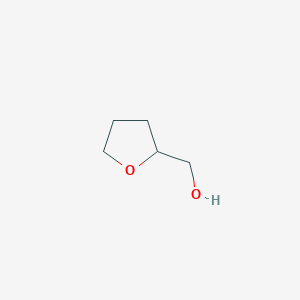
3-Isopropylnaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropylnaphthalene-1,2-dione, also known as IPND, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. IPND is a naphthalene derivative that possesses a yellowish crystalline appearance and is soluble in organic solvents such as ethanol, chloroform, and benzene. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
作用机制
The mechanism of action of 3-Isopropylnaphthalene-1,2-dione is not fully understood. However, studies have shown that this compound exhibits antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-Isopropylnaphthalene-1,2-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation in cells. 3-Isopropylnaphthalene-1,2-dione has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells.
实验室实验的优点和局限性
3-Isopropylnaphthalene-1,2-dione has several advantages for use in lab experiments. This compound is stable and can be easily synthesized using various methods. 3-Isopropylnaphthalene-1,2-dione is also soluble in organic solvents, making it easy to dissolve in various solutions. However, 3-Isopropylnaphthalene-1,2-dione has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
For the study of this compound include its use as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 3-Isopropylnaphthalene-1,2-dione and its potential interactions with other compounds. The use of 3-Isopropylnaphthalene-1,2-dione as a fluorescent probe for metal ions in biological systems also warrants further investigation.
合成方法
3-Isopropylnaphthalene-1,2-dione can be synthesized using different methods, including the oxidation of 3-isopropylnaphthalene with potassium permanganate, the reaction of 3-isopropylnaphthalene with chromic acid, and the reaction of 3-isopropylnaphthalene with sulfuric acid. The most commonly used method for the synthesis of 3-Isopropylnaphthalene-1,2-dione is the oxidation of 3-isopropylnaphthalene with potassium permanganate. This method involves the use of a strong oxidizing agent, which converts 3-isopropylnaphthalene to 3-Isopropylnaphthalene-1,2-dione.
科学研究应用
3-Isopropylnaphthalene-1,2-dione has been studied for its potential applications in scientific research. This compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 3-Isopropylnaphthalene-1,2-dione has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
CAS 编号 |
133130-13-9 |
|---|---|
产品名称 |
3-Isopropylnaphthalene-1,2-dione |
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
3-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h3-8H,1-2H3 |
InChI 键 |
KGCDZSGUSQQVKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=CC=CC=C2C(=O)C1=O |
规范 SMILES |
CC(C)C1=CC2=CC=CC=C2C(=O)C1=O |
同义词 |
1,2-Naphthalenedione, 3-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



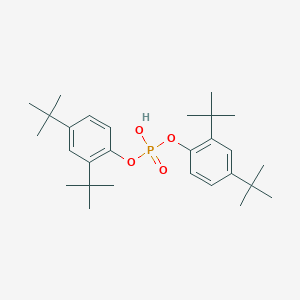
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)

![3-Oxa-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B166761.png)

